molecular formula C17H24N6O5 B15251628 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

Cat. No.: B15251628
M. Wt: 392.4 g/mol
InChI Key: QAYUGHWUEAJNPD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid involves multiple steps. The primary synthetic route includes the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amine groups and subsequent coupling with benzoyl chloride to introduce the benzamido group . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines .

Scientific Research Applications

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the regulation of gene expression .

Comparison with Similar Compounds

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid is unique due to its specific structure and functional groups. Similar compounds include:

These compounds are compared based on their chemical structure, reactivity, and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct biochemical properties .

Properties

Molecular Formula

C17H24N6O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H24N6O5/c18-17(19)20-8-4-7-12(23-15(27)11-5-2-1-3-6-11)16(28)22-9-13(24)21-10-14(25)26/h1-3,5-6,12H,4,7-10H2,(H,21,24)(H,22,28)(H,23,27)(H,25,26)(H4,18,19,20)/t12-/m0/s1

InChI Key

QAYUGHWUEAJNPD-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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